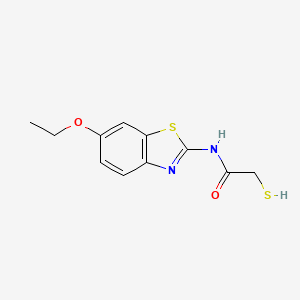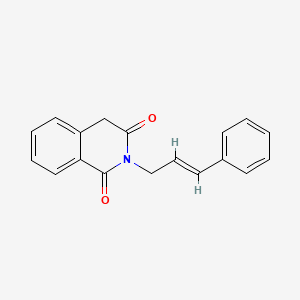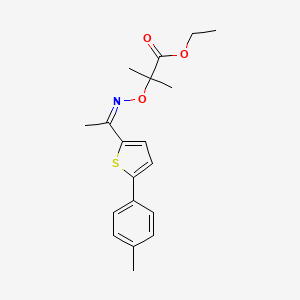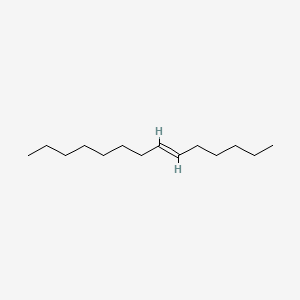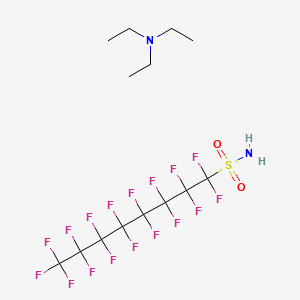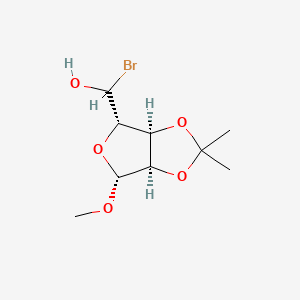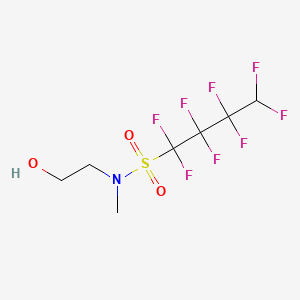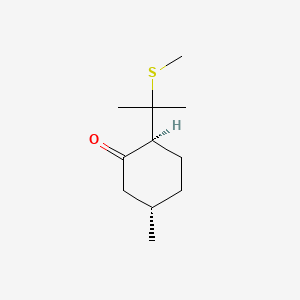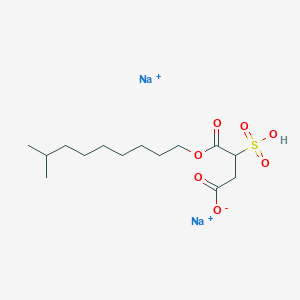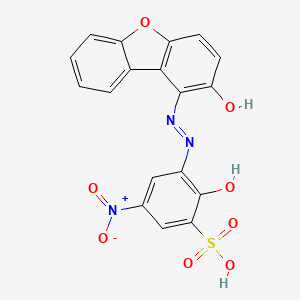
2-Hydroxy-3-((2-hydroxy-1-dibenzofuryl)azo)-5-nitrobenzenesulphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-3-((2-hydroxy-1-dibenzofuryl)azo)-5-nitrobenzenesulphonic acid is a complex organic compound with the molecular formula C18H11N3O8S and a molecular weight of 429.4 g/mol. This compound is known for its unique structure, which includes both azo and nitro functional groups, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-((2-hydroxy-1-dibenzofuryl)azo)-5-nitrobenzenesulphonic acid typically involves the diazotization of 2-hydroxy-1-dibenzofuran followed by coupling with 5-nitrobenzenesulphonic acid. The reaction conditions often include acidic environments to facilitate the diazotization process and controlled temperatures to ensure the stability of the intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and coupling reactions, utilizing automated systems to maintain precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve the desired product quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxy-3-((2-hydroxy-1-dibenzofuryl)azo)-5-nitrobenzenesulphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can target the azo or nitro groups, leading to the formation of amines or other reduced products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Reagents like halogens and alkylating agents can be employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-3-((2-hydroxy-1-dibenzofuryl)azo)-5-nitrobenzenesulphonic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions and as a dye intermediate.
Biology: Employed in biochemical assays and as a staining agent for microscopy.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-Hydroxy-3-((2-hydroxy-1-dibenzofuryl)azo)-5-nitrobenzenesulphonic acid involves its interaction with specific molecular targets and pathways. The azo and nitro groups play a crucial role in its reactivity, allowing it to participate in various biochemical processes. The compound’s effects are mediated through its ability to form stable complexes with metal ions and its potential to generate reactive oxygen species under certain conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxy-3-((2-hydroxy-1-dibenzofuryl)azo)-5-nitrobenzenesulphonic acid sodium salt: A similar compound with a sodium ion replacing the hydrogen in the sulfonic acid group.
This compound methyl ester: A methyl ester derivative with different solubility and reactivity properties.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and physical properties. Its ability to undergo diverse chemical reactions and its wide range of applications make it a valuable compound in various scientific disciplines.
Eigenschaften
CAS-Nummer |
83784-11-6 |
|---|---|
Molekularformel |
C18H11N3O8S |
Molekulargewicht |
429.4 g/mol |
IUPAC-Name |
2-hydroxy-3-[(2-hydroxydibenzofuran-1-yl)diazenyl]-5-nitrobenzenesulfonic acid |
InChI |
InChI=1S/C18H11N3O8S/c22-12-5-6-14-16(10-3-1-2-4-13(10)29-14)17(12)20-19-11-7-9(21(24)25)8-15(18(11)23)30(26,27)28/h1-8,22-23H,(H,26,27,28) |
InChI-Schlüssel |
ZHOAJYYZODYLHO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3N=NC4=C(C(=CC(=C4)[N+](=O)[O-])S(=O)(=O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



